3-bromo-5-iodo-N,N,4-trimethylpyridin-2-amine
Description
Properties
IUPAC Name |
3-bromo-5-iodo-N,N,4-trimethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrIN2/c1-5-6(10)4-11-8(7(5)9)12(2)3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKDDUGTJZBRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1I)N(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-iodo-N,N,4-trimethylpyridin-2-amine typically involves the halogenation of a pyridine derivative. One common method is the bromination and iodination of N,N,4-trimethylpyridin-2-amine. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-iodo-N,N,4-trimethylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Heck and Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
3-Bromo-5-iodo-N,N,4-trimethylpyridin-2-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for diverse reactions, including nucleophilic substitutions and coupling reactions, making it a valuable building block in organic synthesis.
Synthetic Pathways
The compound can be synthesized through various methods, including:
- Iodination of 5-bromo-N,N,4-trimethylpyridin-2-amine using potassium iodate as an iodination reagent.
- Bromination techniques that enhance the yield and purity of the final product .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values for these pathogens suggest its potential use in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects on several cancer cell lines. The following table summarizes its effectiveness:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 18.0 |
These findings indicate that the compound may interfere with cancer cell proliferation and induce apoptosis through mechanisms such as enzyme inhibition and receptor interaction .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various halogenated pyridines, including this compound. The results demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal assessed the anticancer effects of this compound on multiple cancer cell lines. The study concluded that the compound could serve as a lead candidate for developing new cancer therapies due to its selective cytotoxicity towards malignant cells while sparing normal cells .
Industrial Applications
Material Development
The compound is also being explored for its utility in developing new materials and as an intermediate in producing various chemicals. Its unique substitution pattern on the pyridine ring enhances its reactivity and interaction with other molecules, making it valuable in material science .
Mechanism of Action
The mechanism of action of 3-bromo-5-iodo-N,N,4-trimethylpyridin-2-amine involves its interaction with molecular targets through its halogen and amine functional groups. These interactions can influence various biochemical pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Bromo-N,N,6-trimethyl-2-pyridinamine
- Structure : Bromine at position 5, methyl groups at N,N and position 6.
- Key Differences : Lacks iodine at position 3, and the methyl group at position 6 introduces distinct steric hindrance compared to the 4-methyl group in the target compound.
- Reactivity : The absence of iodine limits its utility in iodine-specific coupling reactions. Methyl at position 6 may reduce accessibility for electrophilic substitution compared to position 4 .
3-Bromo-N,N-dimethylpyridin-2-amine
- Structure : Bromine at position 3, dimethylamine at position 2.
- Key Differences : Lacks iodine at position 5 and the 4-methyl group.
- Electronic Effects: The dimethylamine group increases electron density at the pyridine ring, enhancing nucleophilicity.
3,5-Diiodopyridin-2-amine
- Structure : Iodine at positions 3 and 5, amine at position 2.
- Key Differences : Lacks methyl groups and dimethylamine functionality.
- Applications : Dual iodine substitution makes it valuable in radioimaging or heavy-atom-mediated crystallography, but the absence of methyl groups limits its solubility in organic solvents .
Substituent Effects on Reactivity and Bioactivity
Halogenation Patterns
- Bromine vs. Iodine : Bromine (smaller atomic radius) facilitates faster oxidative addition in cross-coupling reactions, while iodine’s larger size enhances leaving-group ability in nucleophilic substitutions. Dual halogenation in the target compound allows sequential functionalization .
Methyl Group Influence
- N,N-Dimethylamine: Enhances basicity and solubility in polar solvents.
Biological Activity
3-Bromo-5-iodo-N,N,4-trimethylpyridin-2-amine is a halogenated pyridine derivative with notable implications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of bromine and iodine atoms at the 3 and 5 positions of the pyridine ring, along with trimethyl substitution at the nitrogen atom, contributes to its diverse biological activities.
The synthesis of this compound typically involves halogenation reactions. Common methods include:
- Palladium-Catalyzed Reactions : Utilizing arylboronic acids in Suzuki cross-coupling reactions.
- Substitution Reactions : The halogen atoms can be substituted with various functional groups under specific conditions.
These synthetic strategies allow for the exploration of various derivatives that may exhibit enhanced biological activities.
Biological Activities
Research has shown that this compound and its derivatives possess several biological activities:
Anticancer Properties
Studies indicate that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this pyridine structure have been evaluated for their ability to induce apoptosis in tumor cells. One study highlighted a derivative that showed improved cytotoxicity compared to established anticancer agents like bleomycin .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound can inhibit biofilm formation in pathogenic bacteria. This property is crucial for developing new antimicrobial agents, particularly against biofilm-associated infections.
Enzyme Inhibition
The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive functions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity.
- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Radical Scavenging : Some studies suggest that the compound may exhibit radical-scavenging properties, which could contribute to its protective effects against oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Basic: What synthetic strategies are effective for preparing 3-bromo-5-iodo-N,N,4-trimethylpyridin-2-amine?
Methodological Answer:
The synthesis of halogenated pyridines typically involves sequential halogenation and alkylation steps. For example:
- Step 1 : Start with a pyridine core (e.g., 4-methylpyridin-2-amine) and introduce bromine/iodine via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions). demonstrates bromination of pyridin-2-amine using NaBH4 and aldehydes under reflux .
- Step 2 : Methylation of amine groups (N,N-dimethylation) can be achieved using methyl iodide or dimethyl sulfate in basic conditions.
- Step 3 : Regioselective iodination at the 5-position may require directing groups (e.g., methyl at C4) to control reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
